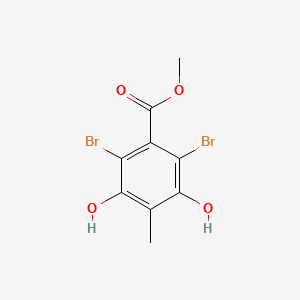![molecular formula C17H18O3S B14588732 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane CAS No. 61239-84-7](/img/structure/B14588732.png)
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is a chemical compound with a unique structure that includes a dioxolane ring, a benzyl group, and a methanesulfinyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane typically involves the reaction of benzyl bromide with 4-(methanesulfinyl)phenyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding the corresponding sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl bromide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which can affect the compound’s binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-2-[4-(methylsulfinyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methanesulfonyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methylthio)phenyl]-1,3-dioxolane
Uniqueness
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is unique due to the presence of the methanesulfinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Propriétés
Numéro CAS |
61239-84-7 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-benzyl-2-(4-methylsulfinylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H18O3S/c1-21(18)16-9-7-15(8-10-16)17(19-11-12-20-17)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Clé InChI |
NBZRSINNRVGJBO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C2(OCCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



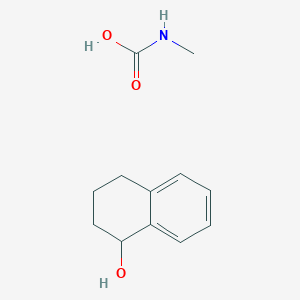
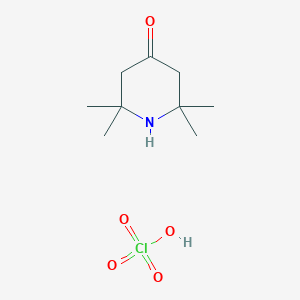
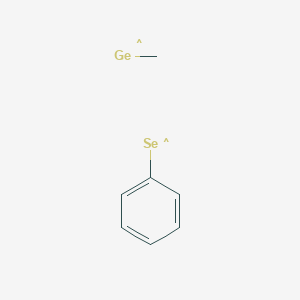
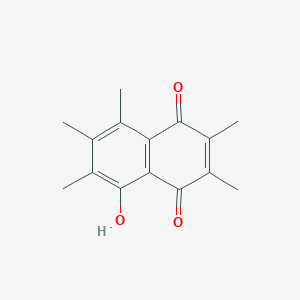
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
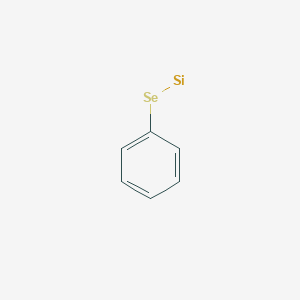
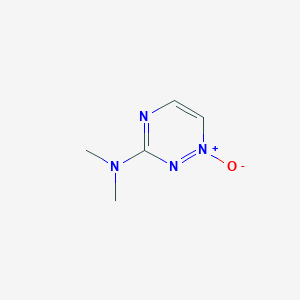
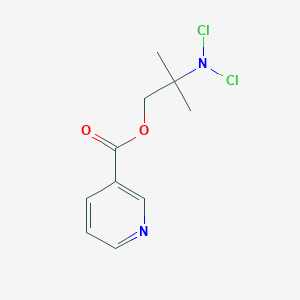
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

